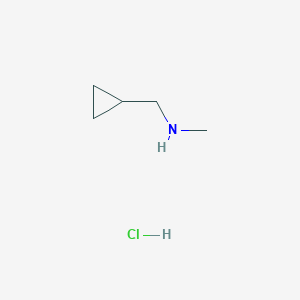![molecular formula C13H12FNOS B2532652 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 866131-36-4](/img/structure/B2532652.png)
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound contains a fluoropropylsulfanyl group attached to the second position and a carbaldehyde group at the third position of the quinoline ring system.
Synthesis Analysis
The synthesis of quinoline derivatives often involves modifications at the 2- and 3-positions of the quinoline core. In the papers provided, there is a mention of the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, which are structurally similar to the compound of interest. These syntheses start from 3-(trifluoromethyl)quinoxalin-2(1H)-one and lead to the formation of derivatives with different substituents, including formyl and methylsulfanyl groups . Although the exact synthesis of "2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde" is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate fluoropropylsulfanyl precursor.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. In one of the studies, novel quinolone-3-carbaldehyde derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR, and LCMS . Additionally, the crystal structures of some derivatives were determined by single crystal X-ray diffraction studies, revealing the conformation of the piperazine ring and the orientation of the aldehyde group with respect to the quinoline ring . These techniques could similarly be employed to analyze the molecular structure of "2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde" to confirm its conformation and substituent positions.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, depending on the functional groups present. The papers do not provide specific reactions for the compound "2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde," but the presence of the aldehyde group suggests that it could participate in nucleophilic addition reactions, potentially leading to the formation of alcohols, or it could be used in condensation reactions to form Schiff bases and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the quinoline core. The fluoropropylsulfanyl group could confer lipophilicity and could affect the electron distribution within the molecule, potentially impacting its biological activity. The aldehyde group is typically reactive and can form hydrogen bonds, which could influence the compound's solubility and boiling point. Detailed physical and chemical properties would require empirical measurement and are not provided in the papers .
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Quinoline derivatives, including those structurally similar to 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde, have been extensively studied for their synthetic applications. The versatility of the quinoline core allows for the development of diverse heterocyclic compounds with potential biological activity. For instance, the facile synthesis of quinoline derivatives through cascade reactions showcases the chemical flexibility and potential for generating bioactive molecules (Liang Chen et al., 2018). Additionally, methods for the annelation of the pyridine fragment to azines further demonstrate the synthetic utility of quinoline structures in constructing complex heterocyclic systems (V. Charushin et al., 2004), which could be relevant for compounds like 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde.
Biological and Pharmaceutical Research
Quinoline derivatives are known for their wide range of biological activities. Although specific studies on 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde are not found, related compounds have been explored for their therapeutic potential. For example, quinoline-3-carbaldehyde hydrazones have been evaluated for their in vitro cytotoxic properties, demonstrating potential as anticancer agents (Martyna Korcz et al., 2018). This suggests that derivatives of quinoline, including 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde, may also hold promise in drug discovery and development.
Analytical Chemistry Applications
In analytical chemistry, quinoline derivatives serve as valuable tools. For instance, 3-(2-furoyl)quinoline-2-carbaldehyde and related compounds have been utilized as fluorogenic derivatizing reagents for high-sensitivity analysis of primary amines by liquid chromatography with laser-induced fluorescence detection (S. C. Beale et al., 1990). This illustrates the potential utility of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde in developing novel analytical methodologies, particularly in the detection and quantification of biomolecules.
Propriétés
IUPAC Name |
2-(3-fluoropropylsulfanyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-6-3-7-17-13-11(9-16)8-10-4-1-2-5-12(10)15-13/h1-2,4-5,8-9H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVJICRQZRBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCCCF)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

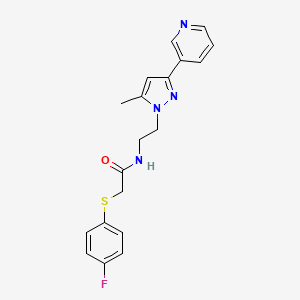
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
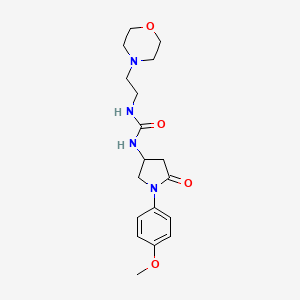
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
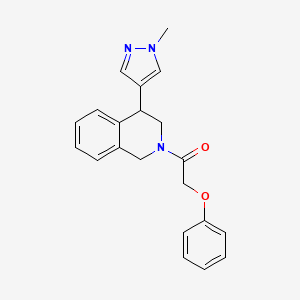
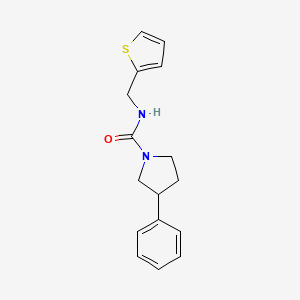
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
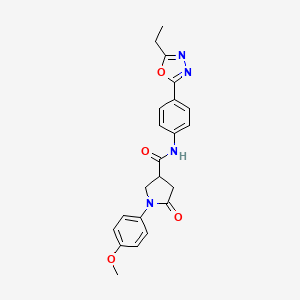
![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)
![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)
